molecular formula C10H16O4 B153644 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 3399-22-2

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No. B153644
CAS RN: 3399-22-2
M. Wt: 200.23 g/mol
InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N
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Description

Dimethyl 1,4-cyclohexanedicarboxylate is a chemical compound that is part of the cyclohexane dicarboxylates family. It is a derivative of cyclohexane where two carboxylic acid groups are attached at the 1 and 4 positions of the cyclohexane ring and esterified with methanol.

Synthesis Analysis

The synthesis of dimethyl 1,4-cyclohexanedicarboxylate can be achieved through the hydrogenation of dimethyl terephthalate using a palladium-based catalyst under low pressure conditions. The process parameters such as temperature, pressure, liquid space velocity, and hydrogen-to-dimethyl terephthalate ratio significantly influence the reactivity and selectivity of the reaction. The catalyst shows high activity and selectivity, with conversion and selectivity rates higher than 95% and 94%, respectively .

Molecular Structure Analysis

The molecular structure of dimethyl 1,4-cyclohexanedicarboxylate derivatives has been studied using various techniques. For instance, the planarity of the cyclobutane ring in a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, was analyzed through single crystal X-ray analysis, revealing a slightly distorted square-planar arrangement . Similarly, the geometries of dimethyl cyclohexane isomers have been determined, showing that intramolecular interactions, such as non-bonded repulsive interactions, can influence bond lengths and angles .

Chemical Reactions Analysis

Dimethyl 1,4-cyclohexanedicarboxylate can participate in various chemical reactions. For example, it can be used as a homoallyl radical precursor in radical cascade reactions with 1,4-dienes and 1,4-enynes to produce functionalized bicyclo[3.3.0]octane derivatives . Additionally, the compound's behavior under chemical ionization and collision-induced dissociation conditions has been studied, showing interactions between adjacent ester groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 1,4-cyclohexanedicarboxylate and its derivatives have been extensively researched. A study on the gas-phase hydrogenation of the compound to 1,4-cyclohexane dimethanol using a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor showed a 100% conversion with 99.8% selectivity, indicating the compound's reactivity and the catalyst's efficiency . The influence of stereochemistry on the thermal properties of poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) was also investigated, revealing that the cis/trans ratio of the 1,4-cyclohexanedicarbonyl unit affects the material's crystallinity and thermal transitions .

Scientific Research Applications

Synthesis and Catalysis

  • Catalytic Hydrogenation : Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) can be synthesized via hydrogenation of dimethyl terephthalate. Studies demonstrate high conversion and selectivity using nanoscale Ru-Pd/C catalysts under mild conditions (Zang Ha, 2014).
  • Lewis-Base-Promoted Catalysis : DMCD's hydrogenation to 1,4-cyclohexane dimethanol over copper-based catalysts derived from Cu–Mg–Al layered double hydroxide precursors exhibits high conversion and selectivity, attributed to synergistic effects between Cu0 sites and Lewis base sites (Shao-kun Zhang et al., 2013).

Material Science and Polymer Chemistry

  • Polyester Synthesis : DMCD is a key intermediate in the synthesis of polyesters, with its synthesis involving the hydrogenation of dimethyl terephthalate. The resulting product, 1,4-cyclohexanedimethanol (CHDM), is significant in polyester production (G. Lewandowski et al., 2007).
  • Polymerization and Thermal Properties : A study on poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) reveals that its thermal properties are significantly influenced by the cis/trans content of the 1,4-cyclohexanedicarbonyl unit, affecting the material's crystallizability and thermal transitions (C. Berti et al., 2008).

Biocatalysis

  • Enantioselective Desymmetrization : DMCD has been used in biocatalytic desymmetrization to synthesize biologically active molecules. Its solubility characteristics and reaction conditions are crucial for effective conversion (Murray P. Meissner et al., 2018).

Crystallography

  • Crystal Structure Analysis : The study of dimethyl 2,5-bis[(diphenoxyphosphoryl)oxy]cyclohexa-1,4-diene-1,4-dicarboxylate, a derivative of DMCD, provides insights into molecular symmetry and intermolecular interactions in crystal structures (Lei Gao et al., 2015).

Safety And Hazards

DMCD causes eye irritation. In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

DMCD can be used to make polyester polyols for polyurethane coatings for automotive, industrial maintenance, transportation, and aerospace applications . It may also be used in chemical synthesis studies .

properties

IUPAC Name

dimethyl cyclohexane-1,4-dicarboxylate
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InChI

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
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InChI Key

LNGAGQAGYITKCW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)OC
Source PubChem
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Molecular Formula

C10H16O4
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DSSTOX Substance ID

DTXSID3026566, DTXSID1029255
Record name Dimethyl cyclohexane-1,4-dicarboxylate
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Record name Dimethyl trans-cyclohexane-1,4-dicarboxylate
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Molecular Weight

200.23 g/mol
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Physical Description

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline]
Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester
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Record name Dimethyl hexahydroterephthalate
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Boiling Point

265 °C (mixed isomer)
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Solubility

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents
Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Density

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C
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Vapor Density

6.91 (Air = 1)
Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Vapor Pressure

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/
Record name Dimethyl hexahydroterephthalate
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Product Name

Dimethyl 1,4-cyclohexanedicarboxylate

Color/Form

Partially crystalline solid, Clear colorless liquid

CAS RN

94-60-0, 3399-21-1, 3399-22-2
Record name Dimethyl 1,4-cyclohexanedicarboxylate
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Record name Dimethyl trans-1,4-Cyclohexanedicarboxylate
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Record name DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS-
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Melting Point

14 °C (cis-isomer), 71 °C (trans-isomer)
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Synthesis routes and methods I

Procedure details

In a Parr reactor, a mixture of trans,trans dimethyl muconate (6.13 g, 36.0 mmol) and diglyme (120 ml, 0.30 M) is heated to 165° C. for 24 hours under ethylene pressure (pRT=259 psi (1.79 MPa)). After cooling to room temperature, the weakly yellow, clear solution is diluted using diglyme to 200 ml in a volumetric flask, transferred into a round-bottom flask equipped with a magnetic stirring bar, and catalytic palladium on carbon (Pd/C) is added (356 mg of Johnson-Matthey 5 percent Pd/C #6, 0.2 mole percent) at room temperature. The flask is equipped with a reflux condenser, fritted gas dispersion tube, and internal Temperature probe. Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture is heated to reflux (Tmax,observed=169° C.) while samples were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h) to monitor the progress of the reactions occurring. Rapid (t≦1 h) disappearance of the dimethyl cyclohex-2-ene-1,4-dicarboxylate, □2, 2-ene is observed concurrent with some material undergoing tautomerization to its thermodynamically more stable isomer (dimethyl cyclohex-1-ene-1,4-dicarboxylate, □1, l-ene), while also the desired oxidation/dehydrogenation/aromatization product dimethyl terephthalate (DMT) and some reduced material (dimethyl cyclohexane-1,4-dicarboxylate CHa) are formed. After 8 hours reaction time, 77 percent DMT, 17 percent cyclohexane, and 5 percent tautomer are present. The graph of FIG. 2 shows the concentration of materials at various time intervals.
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Synthesis routes and methods II

Procedure details

A solution of dimethyl cyclohex-2-ene-1,4-dicarboxylate and dimethyl cyclohex-1-ene-1,4-dicarboxylate is hydrogenated under balloon pressure at room temperature over Pd/C catalyst. If methylene chloride is used as the solvent, primarily the 2-ene tautomer is reduced, whereas most of the 1-ene tautomer remains unreacted. If ethanol is used as the solvent both tautomers are reduced.
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Synthesis routes and methods III

Procedure details

A 1 L four-necked flask equipped with a stirrer, a thermometer and a water-fractionating receiver with a cooling tube was charged with 483.5 g (3.06 mol) of 3,5,5-trimethylhexanoic acid, 216 g (1.5 mol) of 1,4-cyclohexane dimethanol (produced by hydrogenating a nucleus of dimethyl terephthalate in the presence of a ruthenium-supporting molded catalyst to obtain dimethyl 1,4-cyclohexanedicarboxylate, and then hydrogenating the thus obtained dimethyl 1,4-cyclohexanedicarboxylate in the presence of a copper-chromium molded catalyst), xylene (5% by weight on the basis of a total weight of the raw materials), and tin oxide as a catalyst (0.2% by weight on the basis of a total weight of the raw materials), and the contents of the flask were gradually heated to 220° C. under a nitrogen atmosphere. Then, the contents of the flask were subjected to esterification reaction under reduced pressure for about 8 h while removing water distilled off by the water-fractionating receiver until reaching a theoretical amount (72 g) thereof. After completion of the reaction, an excess amount of the acid was removed by distillation. Next, the resultant esterification reaction product was neutralized with an aqueous sodium hydroxide solution which was used in an excess amount relative to a total acid value of the esterification reaction product, and then washed with water until reaching a neutrality, thereby obtaining a crude esterification reaction product. Further, the thus obtained crude esterification reaction product was treated with activated carbon, and then filtered to obtain 568 g of 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate) (Compound 4). It was confirmed that the resultant ester had a total acid value of 0.01 mg KOH/g, an iodine number of less than 0.1 I2g/100 g and a molar ratio of cis-isomer to trans-isomer of 29/71. Various properties of the thus obtained compound 4 such as coefficient of traction, kinematic viscosity, viscosity index (VI), flash point and pour point thereof, are shown in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 1,4-cyclohexanedicarboxylate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
175
Citations
C Berti, E Binassi, A Celli, M Colonna… - Journal of Polymer …, 2008 - Wiley Online Library
A series of poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate) (PCCD) samples, characterized by different cis/trans ratio of the 1,4‐cyclohexanedicarbonyl unit, have …
Number of citations: 51 onlinelibrary.wiley.com
J Luo, E Qu, Y Zhou, Y Dong, C Liang - Applied Catalysis A: General, 2020 - Elsevier
Rhenium, although viewed as one of the noble metals with lower-price, has been commonly used as doping element in the bimetallic catalysts due to its middlebrow to activate …
Number of citations: 5 www.sciencedirect.com
X Zhou, W Shen, Y Fang - International Journal of Chemical …, 2023 - Wiley Online Library
The kinetics of dimethyl 1,4‐cyclohexanedicarboxylate (DMCD) hydrogenation, via the half‐hydrogenated product methyl 4‐(hydroxymethyl) cyclohexanecarboxylate (MHMCC), to 1,4‐…
Number of citations: 0 onlinelibrary.wiley.com
WJ Bailey, R Barclay Jr - Journal of the American Chemical …, 1959 - ACS Publications
Thus it appears that the pyrolysis of esters is an excellent method for the preparation of strained or highly reactive unsaturated compounds. The application of this pyrolytic process to …
Number of citations: 16 pubs.acs.org
HN Kim, D Park, JS Youm, B Jang, JC Kim - Macromolecular Research, 2019 - Springer
Dimethyl 1,4-cyclohexane dicarboxylate (DMCD) is formed as an impurity when dimethyl terephthalate (DMT) is manufactured from biomass. Because the boiling point of DMCD is …
Number of citations: 3 link.springer.com
C Berti, A Celli, P Marchese… - Macromolecular …, 2010 - Wiley Online Library
Novel aliphatic, random copolyesters, containing co‐units derived from a poly(alkylene dicarboxylate) and a poly(butylene 1,4‐cyclohexanedicarboxylate), have been synthesized and …
Number of citations: 27 onlinelibrary.wiley.com
Q Hu, G Fan, S Zhang, L Yang, F Li - Journal of Molecular Catalysis A …, 2015 - Elsevier
Highly dispersed and stable supported copper-based catalysts for gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate (DMCD) to 1,4-cyclohexane dimethanol (CHDM) …
Number of citations: 26 www.sciencedirect.com
M Colonna, A Celli, P Marchese… - … Engineering & Science, 2018 - Wiley Online Library
Poly(cyclohexane‐1,4‐dimethylene cyclohexane‐1,4‐dicarboxylate) has been prepared by solid‐state polymerization using 1,4‐cyclohexanedicarboxylic acid or its di‐methylester and …
WJ Svirbely, PA Cunniff - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
The kinetics of the alkaline hydrolyses of dimethyl terephthalate and trans-dimethyl 1,4-cyclohexanedicarboxylate was studied in dioxane–water mixtures varying in dielectric constant …
Number of citations: 7 cdnsciencepub.com
A Celli, P Marchese, S Sullalti, C Berti… - Macromolecular …, 2011 - Wiley Online Library
Poly(butylene 1,4‐cyclohexanedicarboxylate) (PBCHD) is an environmentally friendly material, as it can be obtained from biomass (although nowadays it is prepared from petroleum …
Number of citations: 31 onlinelibrary.wiley.com

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